methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate
CAS No.: 1564569-53-4
Cat. No.: VC7094771
Molecular Formula: C8H13N3O3
Molecular Weight: 199.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1564569-53-4 |
|---|---|
| Molecular Formula | C8H13N3O3 |
| Molecular Weight | 199.21 |
| IUPAC Name | methyl 2-[4-(3-hydroxypropyl)triazol-1-yl]acetate |
| Standard InChI | InChI=1S/C8H13N3O3/c1-14-8(13)6-11-5-7(9-10-11)3-2-4-12/h5,12H,2-4,6H2,1H3 |
| Standard InChI Key | BEOSCXPTTPPFQX-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C=C(N=N1)CCCO |
Introduction
Chemical Identification and Structural Features
Molecular Identity
The compound’s systematic IUPAC name, methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate, reflects its core structure: a 1,2,3-triazole ring with substituents at positions 1 and 4. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1564569-53-4 | |
| Molecular Formula | C₈H₁₃N₃O₃ | |
| Molecular Weight | 199.21 g/mol | |
| SMILES | COC(=O)CN1C=C(N=N1)CCCO | |
| InChIKey | BEOSCXPTTPPFQX-UHFFFAOYSA-N |
The SMILES string encodes the triazole ring (C1=CN(N=N1)), the methyl acetate group (COC(=O)C), and the 3-hydroxypropyl chain (CCCO) . The InChIKey provides a unique identifier for database searches, critical for tracking synthetic intermediates or biological metabolites .
Spectral and Computational Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, offer insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 200.10297 | 144.1 |
| [M+Na]⁺ | 222.08491 | 153.5 |
| [M+NH₄]⁺ | 217.12951 | 149.1 |
These values aid in mass spectrometry-based identification, particularly in untargeted metabolomics studies . Fourier-transform infrared (FTIR) data for analogous triazoles reveal characteristic stretches:
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A generalized protocol involves:
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Azide Preparation: Reaction of propargyl alcohol derivatives with sodium azide.
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Alkyne-Azide Cycloaddition: Copper sulfate/sodium ascorbate catalyzes the reaction between the azide and methyl propiolate .
For example, analogous triazoles are synthesized in yields of 55–84% using CuSO₄·5H₂O and sodium ascorbate in dichloromethane/water biphasic systems . Purification via silica gel chromatography (ethyl acetate/methanol gradients) is standard .
Reactivity Profile
The 1,2,3-triazole ring exhibits moderate aromaticity, enabling:
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Electrophilic substitution at the 4-position under acidic conditions.
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Coordination to metals via nitrogen lone pairs, relevant to catalysis.
The ester group is hydrolyzable to carboxylic acids under basic conditions, while the hydroxyl group permits etherification or esterification .
Physicochemical Properties
Solubility and Stability
Though experimental data are sparse, the compound’s logP (calculated: ~0.5) suggests moderate hydrophilicity, compatible with aqueous-organic solvent systems. The ester group may render it susceptible to hydrolysis in alkaline environments, necessitating storage at neutral pH and low temperatures .
Thermal Behavior
Differential scanning calorimetry (DSC) of related triazoles shows melting points between 67–156°C , implying that the title compound likely decomposes before melting, given the absence of a sharp melting point in literature .
Analytical Characterization
Chromatographic Behavior
In reversed-phase HPLC, analogs elute at Rf 0.18–0.35 using ethyl acetate/hexane/dichloromethane mobile phases . High-resolution mass spectrometry (HRMS) confirms the [M+H]⁺ ion at m/z 200.10297 (Δ < 2 ppm) .
Nuclear Magnetic Resonance (NMR)
While experimental spectra are unavailable, predicted ¹H NMR shifts (CDCl₃) include:
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